molecular formula C12H14N2S B6302665 (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1415839-18-7

(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B6302665
CAS No.: 1415839-18-7
M. Wt: 218.32 g/mol
InChI Key: NRFXELMCDBIMBQ-VIFPVBQESA-N
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Description

“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a chemical compound that is used as a building block in research . It has a molecular formula of C12H14N2S and a molecular weight of 218.32 .


Molecular Structure Analysis

The molecular structure of “®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” has a molecular weight of 218.32 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives has been achieved through copper- and palladium-catalyzed cross-coupling reactions. These methods involve the coupling of trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes, yielding various 3-substituted and 2,3-disubstituted benzo[4,5]imidazo[2,1-b]thiazoles in moderate to excellent yields (Shen et al., 2017).

Potential Antitumor Applications

Compounds synthesized from imidazo[2,1-b]thiazoles have been evaluated for their antitumor activities. For instance, guanylhydrazones derived from imidazo[2,1-b]thiazoles showed significant antitumor effects and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005).

Chemical Properties and Reactions

The preparation of imidazo[2,1-b]thiazole derivatives through a variety of chemical reactions has been extensively studied. For instance, one-pot synthesis methods have been developed to create imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles (Mir et al., 2014). Additionally, the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones has been achieved, with these compounds exhibiting anti-inflammatory activity (Labanauskas et al., 2000).

Sensor Applications

A sensor based on imidazo[2,1-b]thiazole was designed for the recognition and differentiation of Al3+, F−, and PPi. This sensor shows potential for practical applications in detecting these ions in various environments, including tap water (Consty et al., 2020).

Cytotoxicity Evaluation

Studies on the cytotoxicities of imidazo[2,1-b][1,3]thiazole derivatives against cancer and non-cancer cell lines have been conducted. These studies provide insights into the potential therapeutic uses of these compounds in cancer treatment (Meriç et al., 2008).

Corrosion Inhibition

Imidazo[2,1-b]thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies are significant in understanding the materials' protective qualities in corrosive environments (Lgaz et al., 2020).

Mechanism of Action

Target of Action

The primary target of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target through a series of molecular interactions. It binds to the active site of the enzyme, likely through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This binding disrupts the normal function of the enzyme, leading to an inhibition of the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of pantothenate synthetase affects the biosynthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions. This disruption can lead to a cascade of effects on various biochemical pathways within the bacterium, ultimately inhibiting its growth and proliferation .

Result of Action

The compound has been found to display potent activity against Mycobacterium tuberculosis. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . These results suggest that the compound’s action leads to a significant inhibition of bacterial growth.

Properties

IUPAC Name

(2R)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFXELMCDBIMBQ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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